3-Chloro-4-(imidazol-1-yl)benzonitrile

Synthetic Chemistry Imidazoline Synthesis Electron-Deficient Nitriles

Sourcing the correct imidazole-benzonitrile isomer is critical for successful SAR and fragment elaboration. 3-Chloro-4-(imidazol-1-yl)benzonitrile provides the essential ortho-chloro substitution pattern, enabling controlled functionalization via cross-coupling that meta or non-halogenated analogs cannot offer. • Preferred 'nor-analog' scaffold for ABI derivative libraries targeting melanoma antiproliferative activity. • Reactive electron-deficient aryl nitrile for TFA-mediated 2-imidazoline cycloaddition. • Rigid, planar fragment core (cLogP 2.20, MW 203.63) ideal for FBDD growing/linking strategies. • Synthetic entry point for imidazole-based TADF emitters via chloro-displacement.

Molecular Formula C10H6ClN3
Molecular Weight 203.63 g/mol
CAS No. 1341988-51-9
Cat. No. B1428898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(imidazol-1-yl)benzonitrile
CAS1341988-51-9
Molecular FormulaC10H6ClN3
Molecular Weight203.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Cl)N2C=CN=C2
InChIInChI=1S/C10H6ClN3/c11-9-5-8(6-12)1-2-10(9)14-4-3-13-7-14/h1-5,7H
InChIKeyQPTPQRWIILISSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(imidazol-1-yl)benzonitrile – Overview & Sourcing


3-Chloro-4-(imidazol-1-yl)benzonitrile (CAS 1341988-51-9) is a heterocyclic building block belonging to the class of imidazole-substituted benzonitriles . Its core structure features an imidazole ring at the para-position of a benzonitrile, with an ortho-chloro substituent (C10H6ClN3; MW: 203.63) . This scaffold provides a rigid, planar, and electron-deficient core [1], which is a valuable structural foundation for fragment-based drug discovery [2] and materials science applications [3]. The compound is not an active pharmaceutical ingredient itself but serves as a critical intermediate and building block for further functionalization.

Fragment-Based Discovery Rigid, electron-deficient core for FBDD library design
Synthetic Diversification Ortho‑chloro handle enables cross‑coupling chemistry
Imidazoline Synthesis Electron‑deficient nitrile reacts with azomethine ylide precursors

3-Chloro-4-(imidazol-1-yl)benzonitrile – Isomer Specificity


The selection of 3-Chloro-4-(imidazol-1-yl)benzonitrile over other imidazole-benzonitrile isomers or non-chlorinated analogs is critical due to the unique synthetic and physicochemical properties conferred by its specific substitution pattern . The ortho-chloro group is not merely a placeholder; it acts as a crucial synthetic handle for further functionalization via cross-coupling reactions, enabling the construction of more complex molecular architectures that are unattainable with the simpler, non-halogenated 4-(1H-imidazol-1-yl)benzonitrile scaffold . Conversely, the meta-imidazole isomer (3-(1H-imidazol-1-yl)benzonitrile, CAS 25699-85-8) or ortho-imidazole isomer (2-(1H-imidazol-1-yl)benzonitrile, CAS 25373-49-3) present fundamentally different vectors for molecular growth and spatial orientation of binding elements, which can significantly alter target engagement and biological activity [1]. Therefore, simple substitution based solely on the core imidazole-benzonitrile motif is highly likely to fail in achieving the desired molecular properties or synthetic outcomes, making the procurement of this specific isomer essential .

Non‑halogenated analogs lack the ortho‑chloro cross‑coupling handle, limiting diversification pathways.
Regioisomeric imidazole placement (meta or ortho) alters molecular vectors and may shift target engagement.
Simple motif‑based substitution may not reproduce the reactivity profile of this electron‑deficient scaffold.

3-Chloro-4-(imidazol-1-yl)benzonitrile – Differentiation Evidence


Imidazoline Synthesis via Activated Nitrile

In the synthesis of 2-imidazolines, benzonitriles lacking electron-withdrawing groups are unreactive. However, the presence of electron-withdrawing groups (like the chloro and imidazole moieties in 3-Chloro-4-(imidazol-1-yl)benzonitrile, or other groups such as F, CF3) on the aryl nitrile enables the reaction to proceed smoothly with an azomethine ylide precursor. This class-level inference shows that electron-deficient benzonitriles react in yields of 53-83%, while the unactivated benzonitrile fails to react [1].

Imidazoline synthesis reactivity
Class‑level inference
53–83% yield (activated) vs 0% (unactivated benzonitrile)
Electron‑withdrawing groups enable cycloaddition; supports imidazoline scaffold access.
Direct compound reactivity not reported; based on class behaviour.
Synthetic Chemistry Imidazoline Synthesis Electron-Deficient Nitriles

Antiproliferative SAR in Melanoma

In a study optimizing 2-aryl-4-benzoyl-imidazole (ABI) analogs for melanoma, compounds with no extension of conjugation between the imidazole ring and other rings (termed 'nor-analogs') were found to have the preferred chain length for activity [1]. 3-Chloro-4-(imidazol-1-yl)benzonitrile, as a 'nor-analog' with a direct imidazole-phenyl link and an ortho-chloro handle, is a key scaffold for generating compounds of this preferred class. This is a class-level inference that highlights its potential over analogs with longer linkers.

Antiproliferative SAR (melanoma)
Class‑level inference
Nor‑analogs (direct imidazole‑phenyl link) preferred for antiproliferative activity
Scaffold aligns with established SAR; may support lead identification.
Scaffold‑specific IC50 not determined.
Medicinal Chemistry Antiproliferative Melanoma

Ortho-Chloro Cross-Coupling Handle

3-Chloro-4-(imidazol-1-yl)benzonitrile possesses an ortho-chloro substituent adjacent to the imidazole ring. This is a differentiating feature from non-halogenated analogs like 4-(1H-imidazol-1-yl)benzonitrile (CAS 25372-03-6) . The chloro group is an established site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic diversification of the benzonitrile core . The non-chlorinated analog lacks this crucial handle, limiting its utility for generating libraries of compounds.

Ortho‑chloro synthetic handle
Data to verify
Contains ortho‑Cl (vs H in non‑halogenated analog)
Enables Pd‑catalyzed cross‑coupling for library diversification.
Supplier claim; independent validation recommended.
Medicinal Chemistry Cross-Coupling Diversification

Lipophilicity & Molecular Weight Advantage

The ortho-chloro substituent on 3-Chloro-4-(imidazol-1-yl)benzonitrile significantly alters its physicochemical profile compared to the non-chlorinated analog 4-(1H-imidazol-1-yl)benzonitrile. This is demonstrated by the calculated LogP (cLogP) and molecular weight (MW). The target compound has a cLogP of 2.20 and MW of 203.63 , whereas 4-(1H-imidazol-1-yl)benzonitrile has a lower MW of 169.18 and is therefore expected to be less lipophilic. This quantitative difference is critical when optimizing a lead compound for permeability, solubility, and metabolic stability.

Lipophilicity & MW shift
Reported
cLogP 2.20; MW 203.63 (+34.45 vs non‑chlorinated)
Increased lipophilicity may influence permeability and solubility profiles.
Calculated values; experimental verification advised.
Medicinal Chemistry Physicochemical Properties Lead Optimization

3-Chloro-4-(imidazol-1-yl)benzonitrile – R&D Applications


Antiproliferative Lead Scaffold

Procure this compound as a key 'nor-analog' scaffold for synthesizing focused libraries of 2-aryl-4-benzoyl-imidazole (ABI) derivatives, as structural evidence indicates that analogs with a direct imidazole-phenyl link (no extended conjugation) are preferred for antiproliferative activity against melanoma [1]. The ortho-chloro group provides a synthetic handle for further diversification to explore SAR around the benzonitrile ring.

Imidazoline Synthesis Precursor

Utilize as a reactive aryl nitrile in the TFA-mediated synthesis of 2-imidazolines. Unlike unactivated benzonitrile, which fails to react, this electron-deficient compound is expected to participate in the cycloaddition with azomethine ylide precursors, providing access to this valuable heterocyclic class in moderate to good yields [2].

Fragment-Based Drug Discovery Core

Employ as a rigid, planar, and electron-deficient fragment core. Its calculated cLogP of 2.20 and MW of 203.63 make it a suitable starting point for fragment growing or linking strategies. The chloro group allows for controlled elaboration to probe adjacent binding pockets, differentiating it from simpler, non-halogenated imidazole-benzonitrile fragments.

TADF Emitter Precursor

Use as a synthetic intermediate for constructing imidazole-based Thermally Activated Delayed Fluorescence (TADF) emitters. The imidazole-benzonitrile motif is a known acceptor moiety, and the chloro group on this specific building block enables its attachment to a variety of donor units via cross-coupling, facilitating the exploration of new materials for electrochemiluminescence applications [3].

Application
Selection Property
Validation Focus
Antiproliferative scaffold studies
Nor‑analog structural preference
Verify antiproliferative SAR in melanoma cell models
Imidazoline synthesis research
Electron‑deficient aryl nitrile reactivity
Confirm cycloaddition with azomethine ylide precursors
Fragment‑based drug discovery core
Rigid planar core with moderate lipophilicity
Evaluate fragment growing or linking strategies
TADF emitter precursor
Imidazole‑benzonitrile acceptor moiety
Assess electrochemiluminescence performance
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